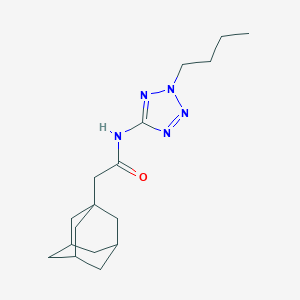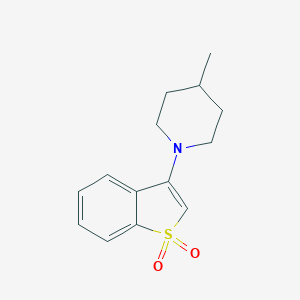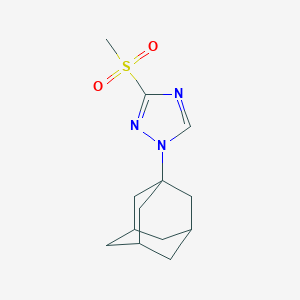![molecular formula C20H20Cl2N2O B249447 N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential application in research. This compound is commonly referred to as CDCP and has been studied for its mechanism of action and its potential use in biochemical and physiological research.
作用机制
The mechanism of action of CDCP is not fully understood, but it is believed to act as a modulator of neurotransmitter activity by binding to specific receptors in the brain. It has been shown to have an affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, among others.
Biochemical and Physiological Effects:
CDCP has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine and serotonin in the brain, as well as to enhance the activity of certain brain regions involved in memory and learning.
实验室实验的优点和局限性
One advantage of using CDCP in lab experiments is its specificity for certain neurotransmitter receptors, which allows for targeted manipulation of brain activity. However, one limitation is that its effects may vary depending on the animal model used and the specific experimental conditions.
未来方向
There are a number of potential future directions for research on CDCP. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of CDCP involves the reaction of 1-methylcyclopropanecarboxylic acid with 3-(9H-carbazol-9-yl)propylamine in the presence of thionyl chloride and dichloromethane. This reaction results in the formation of CDCP as a white solid with a melting point of 137-138°C.
科学研究应用
CDCP has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
属性
产品名称 |
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide |
|---|---|
分子式 |
C20H20Cl2N2O |
分子量 |
375.3 g/mol |
IUPAC 名称 |
N-(3-carbazol-9-ylpropyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O/c1-19(13-20(19,21)22)18(25)23-11-6-12-24-16-9-4-2-7-14(16)15-8-3-5-10-17(15)24/h2-5,7-10H,6,11-13H2,1H3,(H,23,25) |
InChI 键 |
YDUSUCVUBQBXTA-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
规范 SMILES |
CC1(CC1(Cl)Cl)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)
